Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a methyl ester group, a phenyl ring, and a conjugated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. Catalysts and solvents are often used to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, Halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro compounds, Halogenated compounds
Scientific Research Applications
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Its phenyl ring can interact with aromatic receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Shares a similar phenyl ring structure but lacks the conjugated ketone and ester groups.
Methyl 4-phenyl-4-oxobut-2-enoate: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
Methyl 4-(4-methylphenyl)-4-oxobut-2-enoate is unique due to its combination of a conjugated ketone, ester group, and a methyl-substituted phenyl ring
Properties
CAS No. |
52348-27-3 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl 4-(4-methylphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H12O3/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-8H,1-2H3 |
InChI Key |
SZDKHFAFBYVCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.